Product packaging for Mecarphon(Cat. No.:CAS No. 29173-31-7)

Mecarphon

Cat. No.: B1676296
CAS No.: 29173-31-7
M. Wt: 271.3 g/mol
InChI Key: PUTUPQVEMBRCAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mecarphon (CAS RN: 29173-31-7) is an organophosphate compound historically used as an insecticide and nematicide. Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system, leading to the accumulation of acetylcholine and disruption of neural transmission . This mechanism makes it a compound of interest in toxicology studies, particularly for research on the effects of AChE inhibitors and neurotoxicity. This compound was previously applied in agriculture to control Hemiptera insect species, including aphids and scale insects, on crops such as top fruit and stone fruit . As an organophosphorus pesticide (OP), it is part of a class of chemicals whose management and environmental impact are actively studied, highlighting its relevance in environmental science and regulatory research . This product is provided as a high-purity analytical standard and is intended For Research Use Only. It is strictly for use in laboratory settings and is not intended for personal, medicinal, or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all local safety regulations before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14NO4PS2 B1676296 Mecarphon CAS No. 29173-31-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29173-31-7

Molecular Formula

C7H14NO4PS2

Molecular Weight

271.3 g/mol

IUPAC Name

methyl N-[2-[methoxy(methyl)phosphinothioyl]sulfanylacetyl]-N-methylcarbamate

InChI

InChI=1S/C7H14NO4PS2/c1-8(7(10)11-2)6(9)5-15-13(4,14)12-3/h5H2,1-4H3

InChI Key

PUTUPQVEMBRCAG-UHFFFAOYSA-N

SMILES

CN(C(=O)CSP(=S)(C)OC)C(=O)OC

Canonical SMILES

CN(C(=O)CSP(=S)(C)OC)C(=O)OC

Appearance

Solid powder

melting_point

36.0 °C

Other CAS No.

29173-31-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Mercarphon;  AI 3-27723 AI327723;  AI 3-27723; 

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Mecarphon

Elucidation of Mecarphon Synthetic Pathways

Specific, detailed synthetic routes exclusively for this compound (CID 34488) were not available in the provided search results. However, understanding its structure as a phosphonothioate provides context for potential synthesis approaches within the broader field of organophosphorus chemistry. This compound contains a phosphorus atom double-bonded to sulfur (P=S) and single-bonded to carbon, oxygen, and sulfur atoms. herts.ac.uknih.govuni.lu The synthesis of such compounds typically involves the formation of these bonds through various reactions, often starting from phosphorus precursors.

Exploration of Analogous Organophosphorus Compound Synthesis Methodologies

The synthesis of analogous organophosphorus compounds, particularly those containing P-C, P-O, and P-S bonds, employs a variety of methodologies. Organophosphorus compounds can be broadly classified based on the oxidation state of the phosphorus atom, commonly Phosphorus(V) and Phosphorus(III) compounds. wikipedia.org

Methods for synthesizing Phosphorus(V) compounds, such as phosphonates and phosphinates (which contain a P-C bond and a P=O group), often involve the Michaelis-Arbuzov reaction. This reaction is a primary method for synthesizing phosphonates and involves the reaction of alkyl halides with phosphites, typically at high temperatures. wikipedia.orgfrontiersin.org

The formation of P-C bonds can also be achieved through reactions involving organometallic reagents like Grignard reagents with phosphorus halides. wikipedia.org Asymmetric synthesis methods are also being explored to obtain enantiomerically pure organophosphorus compounds, utilizing techniques such as asymmetric organocatalysis and metal complex catalysis. mdpi.comudayton.edu These methods are crucial for creating chiral phosphorus centers, which can be relevant for the synthesis of biologically active molecules.

Electrochemical synthesis has emerged as a promising method for preparing various organophosphorus compounds through the formation of P-C, P-N, P-O, P-S, and P-Se bonds. beilstein-journals.org This approach can offer advantages in terms of atom economy and reduced environmental impact compared to traditional methods that may require harsh reagents. beilstein-journals.orgnih.gov

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds to develop more sustainable and environmentally benign processes. researchgate.netdntb.gov.uaresearchgate.net Traditional methods often rely on hazardous materials like phosphorus trichloride (B1173362) (PCl3), which is derived from white phosphorus (P4) through hazardous chlorination processes. nih.gov

Research is focused on developing sustainable alternatives to these traditional reagents and methods. Electrochemical synthesis, for instance, is considered a green method as it uses electricity as the driving force instead of stoichiometric oxidizing or reducing agents, potentially leading to energy-efficient operations and reduced waste generation. beilstein-journals.orgnih.gov

Biochemical and Mechanistic Investigations of Mecarphon Interactions

Mechanistic Elucidation of Target Enzyme Modulation by Mecarphon in Biological Systems

The primary mechanism of action attributed to this compound involves the inhibition of acetylcholinesterase (AChE), an enzyme vital for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in cholinergic synapses researchgate.netcdc.govwikipedia.orgnih.gov. AChE plays a critical role in terminating nerve impulse transmission nih.gov.

Organophosphates, including this compound, exert their inhibitory effect by forming a stable covalent adduct with the active site of the AChE enzyme. Specifically, the phosphorus atom of the organophosphate molecule phosphorylates the hydroxyl group of a crucial serine residue located within the esteratic site of the enzyme cdc.govwikipedia.orgnih.govmdpi.com. This phosphorylation renders the enzyme unable to effectively bind and hydrolyze acetylcholine, leading to an accumulation of ACh in the synaptic cleft cdc.govwikipedia.orgmdpi.com. The resulting overstimulation of cholinergic receptors (both muscarinic and nicotinic) disrupts normal nerve impulse transmission cdc.govmdpi.com.

The inhibition of AChE by organophosphates is often considered irreversible or quasi-irreversible because the phosphorylated enzyme is relatively stable and the spontaneous hydrolysis to regenerate the active enzyme is slow wikipedia.orgnih.gov. This persistent inhibition underlies the toxic effects associated with organophosphate exposure.

Investigations into this compound's Metabolic Transformations within Organisms

The metabolic fate of organophosphorus pesticides like this compound within organisms generally involves a series of enzymatic transformations aimed at either activating or detoxifying the parent compound mdpi.comneptjournal.combiorxiv.org. A common pathway for phosphorothioate (B77711) organophosphates (containing a P=S bond), such as this compound, involves metabolic activation through oxidative desulfurization mdpi.comneptjournal.com. This process, primarily mediated by cytochrome P450 enzymes in the liver and other tissues, converts the P=S bond to a P=O bond, yielding a more potent anticholinesterase metabolite, often referred to as an "oxon" analogue mdpi.comneptjournal.combiorxiv.org.

Following activation, or directly for some compounds, detoxification pathways become crucial. These pathways typically involve hydrolysis reactions catalyzed by enzymes such as carboxylesterases and paraoxonase-1 (PON1) nih.govmdpi.comneptjournal.combiorxiv.orgcabidigitallibrary.org. Hydrolysis cleaves ester or anhydride (B1165640) bonds within the organophosphate molecule, producing less toxic or inactive metabolites, such as dialkyl phosphates or dialkyl thiophosphates, which can then be more readily excreted from the organism mdpi.comneptjournal.com.

Specific investigations into this compound's metabolism have identified methylphosphonic acid as a degradation product nih.gov. This indicates that cleavage of the phosphorus-containing moiety occurs during its breakdown in the environment or within biological systems. While a comprehensive, step-by-step metabolic pathway specifically for this compound detailing all intermediate metabolites and the enzymes involved is not extensively documented in the provided search results, the general principles of organophosphate metabolism involving activation and subsequent hydrolysis are applicable.

Comparative Biochemical Studies of this compound and Related Phosphorus-Containing Compounds

This compound belongs to the broad class of organophosphorus compounds, many of which share the ability to inhibit cholinesterase enzymes researchgate.netnih.gov. Comparative biochemical studies often focus on understanding how structural variations among these compounds influence their interactions with target enzymes and their metabolic fate.

Differences in the chemical structure of organophosphates can significantly impact their potency as AChE inhibitors, their selectivity towards different forms of cholinesterases (e.g., AChE vs. butyrylcholinesterase), and their susceptibility to metabolic activation and detoxification cabidigitallibrary.orgmdpi.com. For instance, variations in the substituents attached to the phosphorus atom can affect the rate of phosphorylation of the serine residue in AChE or influence how effectively the molecule fits into the enzyme's active site wikipedia.orgdergipark.org.tr. Similarly, structural features dictate how readily a compound is recognized and metabolized by enzymes like cytochrome P450s, carboxylesterases, and paraoxonases mdpi.comneptjournal.combiorxiv.orgcabidigitallibrary.org.

Further comparative biochemical studies involving detailed enzyme kinetics, binding affinities, and metabolic rates for this compound and a range of structurally diverse organophosphates and other phosphorus-containing compounds would provide a more comprehensive understanding of the structure-activity relationships within this class and the specific biochemical profile of this compound.

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compound34488
Methylphosphonic acid13818
Acetylcholine187
Chlorpyrifos2730
Diazinon (B1670403)3000152
Dimethoate3000757
Malathion (B1675926)3994
Parathion4793
Paraoxon9864
Sarin11213
Soman8212
VX12290
Carbofuran2542
Carbaryl2669
Aldicarb2060
Propoxur4947
Chlorfenvinphos2780
Isophenphos37803

Data Tables

Based on the available information, a detailed comparative data table with specific enzyme kinetic parameters for this compound and other compounds is not feasible. However, the following table summarizes the general mechanism of action for organophosphates, including this compound.

Table 3.1: Mechanism of Acetylcholinesterase Inhibition by Organophosphates

StepDescriptionOutcome
1. Organophosphate binding to AChEThe organophosphate molecule enters the active site of the AChE enzyme.Positioning for interaction.
2. Phosphorylation of Serine ResidueThe phosphorus atom forms a covalent bond with the serine hydroxyl group.Formation of a phosphorylated enzyme.
3. Inhibition of Acetylcholine HydrolysisThe phosphorylated enzyme is unable to effectively cleave acetylcholine.Accumulation of acetylcholine in the synapse.
4. Disruption of NeurotransmissionElevated acetylcholine levels lead to overstimulation of cholinergic receptors.Impaired nerve signaling.

Table 3.2: General Metabolic Transformations of Organophosphates

Metabolic ProcessEnzymes InvolvedOutcomeRelevance to this compound
Oxidative DesulfurizationCytochrome P450sConversion of P=S to P=O (oxon formation), increasing anticholinesterase activity.Likely pathway for this compound activation.
HydrolysisCarboxylesterases, Paraoxonase-1 (PON1)Cleavage of ester/anhydride bonds, producing less toxic metabolites.Primary detoxification pathway.
Further DegradationVarious enzymesBreakdown into smaller molecules.Leads to products like methylphosphonic acid. nih.gov

Environmental Dynamics and Degradation Pathways of Mecarphon

Research on Environmental Transformation Products of Mecarphon

Research into the environmental transformation products of this compound specifically appears limited in the available literature. One source lists "None" under known metabolites for this compound herts.ac.uk. However, another source identifies methylphosphonic acid as a degradation product of this compound, noting that this compound is no longer being produced nih.gov. This indicates at least one environmental transformation product has been identified.

Generally, organophosphorus pesticides can undergo degradation through processes such as hydrolysis, photolysis, and redox reactions mdpi.com. The transformation products of OPs can possess different physicochemical properties compared to the parent compounds and may even exhibit greater environmental persistence mdpi.com. Research on the toxicity of these transformation products is often limited, and in some instances, they may pose higher toxicity risks than the original OP molecules mdpi.com. In soil and sediment environments, microbial transformation is a dominant process nih.gov. Various microorganisms, including certain bacteria and fungi, are capable of initiating or supporting chemical reactions such as adsorption, hydrolysis of specific functional groups, oxidations, and enzymatic mineralization of pesticides nih.gov.

The discrepancy regarding known metabolites for this compound in the available information suggests that comprehensive studies on its environmental transformation products may be scarce or not widely published. Further research would be needed to fully elucidate the range and characteristics of this compound's transformation products in various environmental compartments.

Pathways of Environmental Dissipation and Degradation in Agrosystems

The environmental dissipation and degradation of this compound in agrosystems would be influenced by the typical processes affecting organophosphorus pesticides in agricultural settings. As an insecticide and nematicide historically used on crops, including potential application to soil for nematode control, this compound's fate is closely tied to soil and water dynamics herts.ac.ukgoogle.com.

Persistence, defined as the length of time a substance remains active in the environment, is a key aspect of environmental fate researchgate.net. For pesticides in soil, persistence is often referred to as "soil persistence" or "soil residual life" researchgate.net. The rate of degradation and dissipation of a pesticide is commonly expressed by its half-life, which is the time required for half of the initial amount to break down or dissipate in the environment researchgate.net.

General degradation pathways for OPs in the environment include hydrolysis, which involves reaction with water, and biodegradation, carried out by microorganisms in soil and water mdpi.comnih.gov. Photolysis, degradation induced by sunlight, can also play a role, particularly on surfaces. The dominant transformation processes in soils and sediments are often driven by microbial activity nih.gov.

Several factors inherent to the environmental matrix and the chemical itself influence the rate and extent of degradation and dissipation. These include temperature, soil moisture content, pH, organic matter content, microbial community composition and activity, and the pesticide's own physicochemical properties such as water solubility and adsorption to soil particles nih.govnih.gov. Pesticides with high water solubility are more prone to being transported by water through runoff or leaching into groundwater orst.edu. Conversely, substances that strongly adsorb to soil tend to remain in the upper soil layers orst.edu.

Modeling and Predictive Studies of this compound's Environmental Fate

Environmental fate and exposure models are valuable tools used to integrate information about chemicals, their behavior (partitioning and degradation), environmental characteristics, and emission sources to predict their distribution and movement within different environmental compartments rsc.org. These models help in understanding the potential environmental impact of substances.

Predictive environmental models utilize data and algorithms to forecast future environmental conditions or the impact of substances sustainability-directory.com. For chemicals like pesticides, these models can incorporate factors such as chemical and microphysical transformations, as well as multi-scale transport processes mpg.de. Advanced techniques, including machine learning and ensemble methods, are increasingly being employed in environmental forecasting to analyze complex datasets and improve prediction accuracy numberanalytics.com.

While environmental modeling is a well-established field for assessing the fate of chemicals in the environment, specific modeling and predictive studies focused on this compound's environmental fate were not identified in the available search results. General environmental models can simulate the behavior of different classes of chemicals, including organophosphorus compounds, based on their physicochemical properties and degradation kinetics. However, the accuracy of such models for a specific compound like this compound is enhanced by having compound-specific data on degradation rates, transformation products, and partitioning behavior in relevant environmental media.

Challenges in environmental modeling include accurately estimating parameters for polar and ionizable chemicals and providing a better description of bioavailability in different environments rsc.org. Despite the absence of this compound-specific modeling studies in the consulted literature, the principles and tools of environmental modeling could, in theory, be applied to predict its fate if sufficient experimental data on its properties and degradation were available.

Mechanisms of Resistance in Biological Systems to Mecarphon

Molecular and Biochemical Bases of Resistance Development to Organophosphorus Compounds, including Mecarphon

Resistance to organophosphorus compounds, including this compound, primarily involves alterations at the molecular target site and enhanced metabolic detoxification. Organophosphates typically exert their toxicity by inhibiting acetylcholinesterase (AChE), a crucial enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) frontiersin.orgpjoes.com.

Target Site Insensitivity: A key molecular mechanism of resistance is the development of an insensitive AChE. This often occurs due to point mutations in the ace-1 gene, which encodes for AChE pjoes.commdpi.comnih.govmdpi.comfrontiersin.org. These mutations alter the structure of the enzyme's active site, reducing its binding affinity for organophosphorus insecticides while ideally retaining its catalytic activity towards acetylcholine frontiersin.orgpjoes.comnih.gov. For example, the G119S mutation in the Ace-1 gene is commonly associated with resistance to organophosphates and carbamates in various insect species, including mosquitoes mdpi.comfrontiersin.org. Other mutations like A201S, G227A, and F290V have also been linked to organophosphate resistance by affecting AChE sensitivity plos.org.

Metabolic Detoxification: Another major biochemical basis of resistance is the increased capacity of organisms to metabolize and detoxify the insecticide before it reaches the target site frontiersin.orgnih.govmdpi.com. This is primarily mediated by three main classes of enzymes:

Esterases: These enzymes can hydrolyze ester bonds in organophosphates, rendering them less toxic frontiersin.orgmdpi.commdpi.com. Overproduction or increased activity of carboxylesterases is a well-documented mechanism of resistance to organophosphates and carbamates in pests like the peach potato aphid (Myzus persicae) and Culex mosquitoes mdpi.comrutgers.edu. Some esterases can also sequester the insecticide by binding to it rutgers.edu.

Cytochrome P450 Monooxygenases (P450s): These enzymes are involved in the oxidative metabolism of a wide range of xenobiotics, including organophosphates frontiersin.orgmdpi.commdpi.comacs.org. Increased expression or altered activity of specific P450 genes can lead to enhanced detoxification of these insecticides frontiersin.orgmdpi.comacs.org. For organophosphorus insecticides, P450s can convert phosphorothioates to their more active oxon forms, but they can also further metabolize and detoxify the oxons frontiersin.orgresearchgate.net.

Glutathione (B108866) S-Transferases (GSTs): GSTs catalyze the conjugation of glutathione to the insecticide, increasing its water solubility and facilitating its excretion frontiersin.orgmdpi.commdpi.comrutgers.edu. Elevated GST activity has been associated with resistance to organophosphates and other insecticide classes mdpi.commdpi.comrutgers.edutums.ac.irbiomedcentral.com.

These metabolic enzymes can act in concert, contributing to high levels of resistance acs.org. The specific enzymes involved and their relative contributions can vary depending on the insect species and the particular organophosphorus compound acs.orgcambridge.org.

Cross-Resistance Patterns and Their Mechanistic Underpinnings in Response to this compound Exposure

Cross-resistance occurs when a biological system resistant to one insecticide also exhibits resistance to other insecticides, even if it has not been directly exposed to the latter oup.compnas.orgjst.go.jp. Understanding cross-resistance patterns is vital for designing sustainable pest management strategies.

In the context of organophosphorus compounds like this compound, cross-resistance can arise from shared resistance mechanisms. For example:

Target-Site Cross-Resistance: Mutations in the AChE target site, such as the G119S mutation, can confer resistance to both organophosphates and carbamates because both classes of insecticides primarily target this enzyme pjoes.commdpi.comfrontiersin.orgpnas.org.

Metabolic Cross-Resistance: Broad-spectrum detoxification enzymes, such as certain esterases or P450s, can metabolize multiple insecticides from the same or different chemical classes frontiersin.orgmdpi.comrutgers.edu. Overexpression of these enzymes can therefore lead to cross-resistance. For instance, elevated esterases in Culex mosquitoes confer broad-spectrum organophosphate resistance rutgers.edu. Similarly, cytochrome P450s can be involved in resistance to organophosphates, pyrethroids, and neonicotinoids frontiersin.orgmdpi.comjst.go.jp.

Cross-resistance patterns can be complex and vary depending on the specific resistance mechanisms present in a population oup.compnas.orgjst.go.jp. Studies have shown differing cross-resistance profiles among populations resistant to different organophosphates, suggesting the involvement of distinct resistance factors oup.com. For example, resistance to diazinon (B1670403) and malathion (B1675926) in Lucilia cuprina blowflies showed different cross-resistance patterns to other organophosphates, linked to different esterase activities oup.com.

While direct data on this compound cross-resistance patterns were not specifically found, it is plausible that populations resistant to this compound due to target-site mutations in AChE would show cross-resistance to carbamates. If resistance is mediated by broad-spectrum metabolic enzymes, cross-resistance to other organophosphates or even insecticides from different classes metabolized by the same enzymes could occur. Research findings in Aphis gossypii cotton aphids, for instance, demonstrated cross-resistance between an imidacloprid-resistant strain and organophosphates (like omethoate) and carbamates (like carbosulfan), suggesting shared metabolic mechanisms involving esterases and P450s jst.go.jp.

The presence of multiple resistance mechanisms within a single population can further complicate cross-resistance patterns, leading to resistance to a wide range of insecticides plos.orgmdpi.comtums.ac.ir.

Advanced Analytical Methodologies for Mecarphon Research

Chromatographic Techniques for Mecarphon Quantification and Characterization

Chromatographic techniques play a pivotal role in separating this compound from complex sample matrices, allowing for its subsequent quantification and characterization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed methods.

Reverse phase (RP) HPLC methods have been developed for the analysis of this compound, utilizing mobile phases typically composed of acetonitrile, water, and an acidic modifier such as phosphoric acid. sielc.com For applications coupled with Mass Spectrometry (MS), phosphoric acid is often replaced with formic acid to ensure compatibility. sielc.com The use of specialized columns, such as low silanol (B1196071) activity reverse-phase columns, can facilitate the separation of this compound. sielc.com Smaller particle size columns (e.g., 3 µm) can be used for faster Ultra-High Performance Liquid Chromatography (UPLC) applications. sielc.com These methods are scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetics studies. sielc.com

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another powerful technique utilized in the analysis of compounds like this compound. nih.govresearchgate.netresearchgate.net Untargeted metabolomics analysis, which aims to comprehensively analyze metabolites in a sample, frequently employs GC-MS and LC-MS for the detection and identification of various compounds, including pesticides like this compound when present. nih.govresearchgate.net For instance, this compound was identified in untargeted metabolomics analysis of eggplant fruit using GC-MS and LC-MS. nih.govresearchgate.netresearchgate.net

While specific detailed data tables solely focused on this compound analysis via chromatography were not extensively found in the search results, the principles and general applications of these techniques to organophosphate pesticides and metabolites are well-established. The effectiveness of chromatographic methods is often evaluated based on parameters like retention time, peak shape, resolution, and separation from matrix components. labmanager.com

Spectroscopic and Spectrometric Approaches in this compound Analysis

Spectroscopic and spectrometric techniques are essential for the identification, structural elucidation, and quantification of this compound, often used in conjunction with chromatographic separation. Mass Spectrometry (MS) is a key technique that provides information about the mass-to-charge ratio of this compound and its fragments, aiding in its identification and confirmation.

As mentioned in the previous section, MS is frequently coupled with chromatography (GC-MS and LC-MS) to enhance the analytical capabilities. nih.govresearchgate.netresearchgate.net Low-resolution mass spectrometers can be used for initial screening, although they may yield several candidate metabolites for a particular peak due to lower mass accuracy and specificity. nih.gov High-resolution MS provides more precise mass measurements, leading to more confident identification. Predicted Collision Cross Section (CCS) values for different adducts of this compound, such as [M+H]+, [M+Na]+, [M+NH4]+, [M+K]+, [M-H]-, [M+Na-2H]-, and [M]+, can be used to aid in identification when using ion mobility-mass spectrometry techniques. uni.lu

While direct spectroscopic data (like NMR or IR spectra) specifically for this compound were not detailed in the search results, these techniques are fundamental in chemical analysis for structural confirmation and characterization of organic compounds. Spectroscopic methods like energy-dispersive X-ray spectroscopy (EDS) and wavelength-dispersive X-ray spectroscopy (WDS) provide elemental analysis, while electron energy-loss spectroscopy (EELS) and X-ray photoelectron spectroscopy (XPS) offer insights into electronic structure and chemical bonding, techniques broadly applicable to the characterization of materials and compounds. wjarr.com

Development and Validation of Novel Analytical Protocols for this compound Research

The development and validation of analytical protocols for this compound are critical to ensure the reliability, accuracy, and consistency of research findings. This involves establishing documented evidence that a method is suitable for its intended purpose. labmanager.comeuropa.euelementlabsolutions.comresearchgate.netchromatographyonline.com

Key parameters considered during analytical method validation include specificity, accuracy, precision, sensitivity (limit of detection and limit of quantification), linearity, range, and robustness. labmanager.comelementlabsolutions.comresearchgate.netchromatographyonline.com Specificity ensures the method can unequivocally assess this compound in the presence of other components in the sample matrix, such as impurities or degradation products. labmanager.comelementlabsolutions.comresearchgate.net Accuracy refers to the closeness of the measured value to the true value. labmanager.comeuropa.euelementlabsolutions.com Precision indicates the agreement between a series of measurements of a homogeneous sample under prescribed conditions, assessed at levels like repeatability, intermediate precision, and reproducibility. europa.euresearchgate.netchromatographyonline.com

The development process typically involves defining the analytical target profile, choosing appropriate techniques based on the compound's properties, optimizing instrumental conditions, performing preliminary testing, and assessing method suitability. labmanager.com Validation studies involve conducting experiments to evaluate the method's performance characteristics against predefined acceptance criteria. europa.euelementlabsolutions.comresearchgate.netchromatographyonline.com

Protocols for the adoption of standardized analytical methods and the presentation of their performance characteristics have been developed by organizations like IUPAC, emphasizing harmonization in procedures and data reporting. iupac.org Regulatory bodies such as the ICH also provide guidelines for analytical method validation. labmanager.comeuropa.euelementlabsolutions.comresearchgate.net

While specific validated novel protocols solely for this compound were not detailed, the principles of analytical method development and validation are universally applied in chemical research to ensure the quality and reliability of analytical data. labmanager.comresearchgate.net The process involves rigorous testing and documentation to demonstrate that the method consistently provides accurate and reproducible results for the intended application. europa.euresearchgate.netchromatographyonline.com

Agricultural and Ecological Research Applications of Mecarphon

Research into Mecarphon's Efficacy in Agricultural Pest Management Systems

Research has investigated this compound's effectiveness in managing agricultural pests, with studies examining its use in seed treatments and its potential role within integrated pest management (IPM) strategies.

Studies on Seed Treatment Applications in Pest Control Research

Studies have explored the application of this compound as a seed treatment for pest control. One study evaluated several seed treatment formulations, including this compound, for their efficacy against cabbage root fly damage in radish and their phytotoxicity. This research found that this compound, along with bendiocarb, dimethoate, and chlorfenvinphos, exhibited phytotoxicity researchgate.net. In comparison to soil treatments, the seed treatments using less active ingredient provided similar or even better protection in one experiment researchgate.net. Another patent mentions this compound as a potential component in rice seed treatment compositions google.com.

Ecological Investigations of this compound within Agricultural Ecosystems

Ecological investigations concerning this compound within agricultural ecosystems focus on understanding its interactions with soil and its potential effects on non-target organisms.

Soil-Mecarphon Interactions in Agricultural Research

Research into the interactions between pesticides, including organophosphorus compounds like this compound, and soil is a critical area of study in agricultural research mdpi.comepo.org. Organophosphorus pesticides have been detected in agricultural soil mdpi.com. Studies on soil health and plant-soil interactions are ongoing to understand how various factors, including chemical inputs, influence these complex systems frontiersin.orgsoilhealthinstitute.orgresearchgate.net. While the search results confirm the relevance of studying pesticide interactions in soil, specific detailed research findings on this compound's degradation, persistence, or binding characteristics in agricultural soil were not prominently featured.

Future Directions and Emerging Research Paradigms for Mecarphon Studies

Unexplored Mechanistic Aspects of Mecarphon's Biological Activity

While this compound is recognized as an acetylcholinesterase (AChE) inhibitor herts.ac.uk, there may be unexplored nuances in its precise binding kinetics, interaction with different isoforms of the enzyme across various species, or potential off-target effects that are not yet fully characterized. Research could delve into the molecular-level details of this compound-AChE interaction using advanced biochemical and structural techniques to understand species-specific vulnerabilities or resistance mechanisms. Furthermore, investigations into potential interactions with other biological pathways or targets, beyond primary AChE inhibition, could reveal a more complete picture of its biological activity.

Innovations in Sustainable Synthesis and Application Research

Given growing concerns regarding the environmental impact of chemical synthesis and agricultural inputs, future research could explore more sustainable methods for synthesizing this compound, if its production were deemed necessary for specific controlled applications (e.g., research standards). This might involve investigating greener chemical routes, utilizing biocatalytic approaches, or exploring synthesis from more renewable feedstocks ijsetpub.commdpi.comgoogleapis.com. Additionally, research could focus on sustainable application methods or formulations that minimize environmental dispersion and enhance targeted delivery, potentially in combination with biological control agents where synergistic effects are observed google.comgoogle.comgoogle.com.

Advanced Modeling and Computational Approaches in this compound Research

Computational studies offer powerful tools to investigate the properties and interactions of this compound without extensive laboratory experimentation mdpi.comnih.govchemrxiv.org. Future research could utilize advanced modeling techniques, such as molecular dynamics simulations and quantum mechanics calculations, to predict this compound's behavior in different biological or environmental matrices. nih.govchemrxiv.org Machine learning models could be trained on existing data to predict its potential interactions, environmental fate, or the impact of structural modifications mdpi.comresearchgate.netmdpi.com. This could aid in designing safer alternatives or developing more effective remediation strategies.

Interdisciplinary Research Synergies for Comprehensive this compound Understanding

A holistic understanding of this compound necessitates collaboration across various scientific disciplines worldbank.orgepa.govicj-cij.org. Future research should foster interdisciplinary synergies involving chemists, biologists, environmental scientists, and computational modelers. For instance, combining advanced analytical chemistry techniques to detect and quantify this compound and its transformation products in complex environmental samples researchgate.net with biological assays to assess their activity and computational modeling to predict their behavior could provide a comprehensive assessment of its environmental persistence and impact. researchgate.netmdpi.com Research into its occurrence as a natural pesticide in certain plants, as indicated in some studies readkong.comresearchgate.netresearchgate.net, could also benefit from interdisciplinary approaches combining plant science, metabolomics, and chemical analysis.

Q & A

Q. How should researchers design initial experiments to characterize Mecarphon’s physicochemical properties?

Methodological Answer: Begin with systematic characterization using spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC) to establish purity and structural integrity. Include controls such as reference standards and replicate measurements to validate reproducibility. Document protocols in alignment with guidelines for experimental transparency . For novel compounds, ensure identity confirmation via elemental analysis or X-ray crystallography .

Q. What are the foundational steps to validate this compound’s synthesis pathway in a new laboratory setting?

Methodological Answer: Replicate synthesis protocols from peer-reviewed literature, adjusting solvent systems and reaction conditions as needed. Use failure mode analysis to identify critical parameters (e.g., temperature, catalyst purity). Cross-validate results with orthogonal methods (e.g., mass spectrometry for yield quantification) and adhere to reproducibility frameworks emphasizing detailed procedural documentation .

Q. How can researchers ensure the reliability of toxicity screening data for this compound in early-stage studies?

Methodological Answer: Employ standardized in vitro assays (e.g., Ames test, cytotoxicity assays) with positive/negative controls. Address variability by using multiple cell lines or model organisms. Statistical power analysis should guide sample size determination, and raw data must be archived for independent verification .

Q. What strategies are recommended for identifying relevant literature on this compound’s mechanistic pathways?

Methodological Answer: Conduct systematic reviews using databases like PubMed and SciFinder, applying Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial"). Prioritize primary sources and meta-analyses. Critically appraise studies for methodological rigor, avoiding overreliance on grey literature or non-peer-reviewed platforms .

How should a hypothesis-driven research question about this compound’s environmental degradation be formulated?

Methodological Answer: Define measurable variables (e.g., half-life under UV exposure, microbial degradation rates). Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure the question: “How does pH (intervention) affect this compound’s degradation rate (outcome) in aquatic ecosystems (population) compared to neutral conditions (comparison)?” Ensure alignment with ecological modeling theories .

Advanced Research Questions

Q. How can contradictory findings in this compound’s receptor-binding affinity studies be resolved?

Methodological Answer: Perform sensitivity analysis to assess methodological variability (e.g., buffer composition, assay temperature). Use isothermal titration calorimetry (ITC) as a gold standard for binding constant validation. Publish raw datasets and computational models to enable cross-lab verification . Meta-analyses combining heterogeneous data may identify confounding factors .

Q. What advanced statistical approaches are suitable for dose-response modeling of this compound’s therapeutic effects?

Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) or Bayesian hierarchical models to account for inter-experiment variability. Validate model fit using AIC/BIC criteria. For translational studies, integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling to predict human dosing .

Q. How can researchers design a cross-disciplinary study to investigate this compound’s neurochemical interactions?

Methodological Answer: Formulate a hybrid experimental-computational workflow:

  • In vitro: Electrophysiology (patch-clamp) to measure ion channel modulation.
  • In silico: Molecular dynamics simulations to map binding sites. Ensure theoretical grounding in neuropharmacology frameworks and validate cross-method consistency via triangulation .

Q. What methodologies address ethical challenges in human tissue-based studies of this compound’s metabolites?

Methodological Answer: Implement IRB-approved protocols for informed consent and data anonymization. Use LC-MS/MS for trace metabolite detection to minimize tissue sample requirements. Include blinding in data analysis to reduce bias, and pre-register study designs on platforms like Open Science Framework .

Q. How should conflicting computational predictions about this compound’s metabolic pathways be reconciled?

Methodological Answer: Compare QSAR models, docking simulations, and enzyme kinetic data to identify consensus pathways. Validate predictions with isotopic tracer studies (e.g., ¹⁴C-labeled this compound) in hepatocyte models. Publish code and parameters for computational reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.